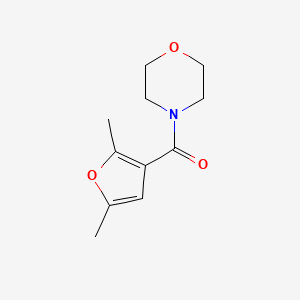

![molecular formula C22H20N4O2S2 B5763427 5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)

5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine is a chemical compound with the linear formula C22H20N4S . It has a molecular weight of 372.496 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

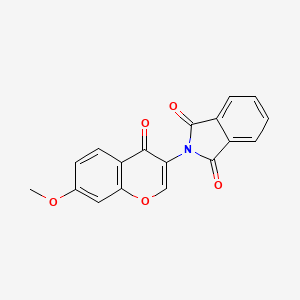

Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula: C22H20N4S . Unfortunately, the specific structural details or a visual representation of the molecule were not found in the sources retrieved.Applications De Recherche Scientifique

Anticancer Activity

The pyrimidine ring and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine, have garnered significant interest due to their potential as protein kinase inhibitors for cancer treatment . These derivatives exert their anticancer effects through various mechanisms, one of which involves inhibiting protein kinases—an essential class of enzymes that regulate cell growth, differentiation, migration, and metabolism. Researchers have explored the structure-activity relationships of these compounds to enhance their selectivity as anticancer agents.

Antibacterial Properties

In a study involving fluoroquinolone derivatives, a 7-[(benzenesulfonyl)carbopiperazin-1-yl] derivative demonstrated promising growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA). Its minimum inhibitory concentration (MIC) was as low as 16 μg/mL, making it 16-fold more potent than ciprofloxacin. Other derivatives also maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Therapeutic Applications

Piperazine derivatives, including those containing 4-(carbopiperazin-1-yl)piperazinyl moieties, find applications in various therapeutic areas. These include antitumor, antifungal, antidepressant, and antiviral treatments .

Safety and Hazards

Mécanisme D'action

Target of Action

Thienopyrimidine derivatives, a class to which this compound belongs, have been reported to inhibit various enzymes, including protein kinases .

Mode of Action

Thienopyrimidine derivatives are known to interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

Thienopyrimidine derivatives have been reported to affect several biochemical pathways. For instance, they can inhibit the PI3K/Akt signaling pathway, which is often deregulated in various types of tumors . They can also inhibit the cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation .

Pharmacokinetics

The compound’s molecular weight (372496) and predicted properties such as boiling point (5955±500 °C) and density (1274±006 g/cm3) suggest that it may have good bioavailability .

Result of Action

Thienopyrimidine derivatives have been reported to induce apoptosis in tumor cells .

Propriétés

IUPAC Name |

4-[4-(benzenesulfonyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S2/c27-30(28,18-9-5-2-6-10-18)26-13-11-25(12-14-26)21-20-19(17-7-3-1-4-8-17)15-29-22(20)24-16-23-21/h1-10,15-16H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXBAAWRWCXHFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzenesulfonyl-piperazin-1-yl)-5-phenyl-thieno[2,3-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5763344.png)

![3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5763366.png)

![1-[2-(2-naphthyloxy)ethyl]piperidine](/img/structure/B5763372.png)

![3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5763374.png)

![1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)

![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5763434.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)